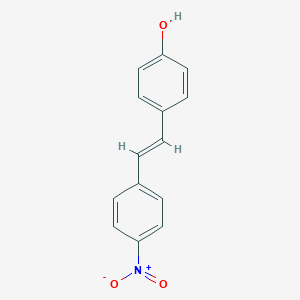

4-Hydroxy-4'-nitrostilbene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-(4-nitrophenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETQWIHJPIESQB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-83-6 | |

| Record name | 4-Hydroxy-4'-nitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

4-Hydroxy-4'-nitrostilbene chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-4'-nitrostilbene is a substituted stilbene derivative characterized by a stilbene core with a hydroxyl group (-OH) on one aromatic ring and a nitro group (-NO₂) on the other.[1] This arrangement of an electron-donating group (hydroxyl) and an electron-withdrawing group (nitro) across the conjugated system gives the molecule significant intramolecular charge transfer characteristics and distinct chemical properties.[1] The compound, which typically appears as a yellow to orange crystalline solid, is primarily found in the more stable trans (E) configuration due to reduced steric hindrance.[1][2] It serves as a valuable chemical intermediate in organic synthesis and holds potential for applications in biological and medicinal chemistry research.[1]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 4-Hydroxy-4'-nitrostilbene are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 4-[(E)-2-(4-nitrophenyl)ethenyl]phenol | [1][2][3] |

| Synonyms | (E)-4-(4-Nitrostyryl)phenol, 4-Nitro-4'-hydroxystilbene | [3][4] |

| CAS Number | 19221-08-0 | [1][2][4] |

| Molecular Formula | C₁₄H₁₁NO₃ | [1][2][3][4] |

| Molecular Weight | 241.24 g/mol | [1][3][4] |

| Appearance | Yellow to orange crystalline solid/powder | [1][2] |

| Melting Point | 205 - 209 °C | [1][4][5] |

| Boiling Point | 389.8 ± 11.0 °C (Predicted) | [4] |

| Density | 1.318 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 9.32 ± 0.13 (Predicted) | [4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); poorly soluble in water. | [1] |

| InChI Key | OETQWIHJPIESQB-UHFFFAOYSA-N | [1][2][3] |

| SMILES | C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)--INVALID-LINK--[O-] | [1][2][3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 4-Hydroxy-4'-nitrostilbene.

| Spectroscopy | Data | Reference |

| Infrared (IR) | KBr, cm⁻¹: 3418 (O-H), 1584, 1501, 1437 (C=C), 1337 (N=O) | [6] |

| ¹H NMR | (DMSO-d₆, 400 MHz) δ/ppm: 9.77 (s, 1H), 8.18 (d, 2H, J = 8.0 Hz), 7.77 (d, 2H, J = 8.0 Hz), 7.50 (d, 2H, J = 8.0 Hz), 7.42 (d, 1H, J = 16.0 Hz), 7.16 (d, 1H, J = 16.0 Hz), 6.80 (d, 2H, J = 8.0 Hz) | [6] |

Experimental Protocols

The synthesis of 4-Hydroxy-4'-nitrostilbene can be achieved through several condensation reactions. Below are detailed methodologies from cited literature.

Protocol 1: Synthesis via Condensation of 4-Nitrotoluene and 4-Hydroxybenzaldehyde

This method involves a base-catalyzed condensation reaction.

-

Starting Materials : 4-nitrotoluene, 4-hydroxybenzaldehyde.[1]

-

Base : Pyrrolidine.[1]

-

Procedure :

-

Combine 4-nitrotoluene and 4-hydroxybenzaldehyde in a reaction vessel.

-

Add pyrrolidine as a catalyst.

-

Heat the mixture under reflux at a temperature of 70-75 °C.[1][6]

-

Maintain the reaction with magnetic stirring for approximately 38 hours.[1][6]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

-

Purification :

-

After the reaction is complete, the crude product is separated by silica gel column chromatography, using a hexane/ethyl acetate (2/3 v/v) mixture as the eluent.[6]

-

The solvent is removed from the collected fractions via rotary evaporation.[6]

-

The resulting solid is further purified by recrystallization from ethyl acetate to yield the final product as a light orange solid.[1][6]

-

Protocol 2: Synthesis via Reaction of 2-(4-nitrophenyl)acetic acid and 4-Hydroxybenzaldehyde

This alternative synthesis route utilizes piperidine as the base.

-

Starting Materials : 2-(4-nitrophenyl)acetic acid (100 mmol), 4-hydroxybenzaldehyde (200 mmol).[7]

-

Base : Piperidine (6 mL).[7]

-

Procedure :

Caption: Workflow for the synthesis of 4-Hydroxy-4'-nitrostilbene.

Chemical Reactivity

The functional groups present in 4-Hydroxy-4'-nitrostilbene dictate its chemical reactivity.

-

Oxidation : The hydroxyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.[1]

-

Reduction : The nitro group is susceptible to reduction, yielding 4-amino-4'-hydroxystilbene. This transformation can be accomplished using reducing agents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.[1]

-

Substitution : The hydroxyl group can undergo nucleophilic substitution reactions with agents like alkyl halides or acyl chlorides in the presence of a base to form alkylated or acylated derivatives.[1]

Biological Activity

While specific signaling pathways for 4-Hydroxy-4'-nitrostilbene are not extensively detailed in the reviewed literature, the biological activities of stilbene derivatives are well-documented.

-

Estrogenic Effects : The hydroxyl group on the stilbene A-phenyl ring is considered essential for estrogenic activity.[8] The presence of a 4-nitro group can also contribute to this effect.[8] Liver microsomal enzymes can metabolize trans-stilbene into a 4-hydroxy derivative, which exhibits estrogenic properties.[8]

-

Antimicrobial Activity : For stilbene derivatives, a hydroxyl group in the A ring is crucial for antimicrobial activity.[8]

-

Antioxidant Action : Studies on related compounds like resveratrol (3,5,4'-trihydroxystilbene) and 4-hydroxystilbene show that the para-hydroxyl group is highly reactive towards scavenging oxidizing free radicals.[9] This suggests that the 4-hydroxy group in 4-Hydroxy-4'-nitrostilbene could play a significant role in potential antioxidant activities.[9]

Further research is required to elucidate the specific mechanisms and signaling pathways through which 4-Hydroxy-4'-nitrostilbene may exert biological effects.

References

- 1. Buy 4-Hydroxy-4'-nitrostilbene (EVT-1191881) | 19221-08-0 [evitachem.com]

- 2. 4-Hydroxy-4'-nitrostilbene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 4-Hydroxy-4'-nitro stilbene | C14H11NO3 | CID 139676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-HYDROXY-4'-NITROSTILBENE CAS#: 19221-08-0 [amp.chemicalbook.com]

- 5. 4-Hydroxy-4'-nitrostilbene, 98% | Fisher Scientific [fishersci.ca]

- 6. 4-HYDROXY-4'-NITROSTILBENE synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Hydroxy-4'-nitrostilbene synthesis - chemicalbook [chemicalbook.com]

- 8. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elementary reactions of the antioxidant action of trans-stilbene derivatives: resveratrol, pinosylvin and 4-hydroxystilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

4-Hydroxy-4'-nitrostilbene mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of 4-Hydroxy-4'-nitrostilbene

Foreword

As a Senior Application Scientist, my focus extends beyond mere data generation to the elucidation of underlying mechanisms. The stilbene scaffold represents a "privileged structure" in medicinal chemistry, a foundation upon which numerous potent therapeutic agents have been built. 4-Hydroxy-4'-nitrostilbene (HNS), a synthetic derivative, exemplifies this potential. Its deceptively simple structure—a trans-stilbene core functionalized with an electron-donating hydroxyl group and an electron-withdrawing nitro group—belies a complex and multifaceted mechanism of action. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the molecular interactions and cellular consequences of HNS activity. We will move beyond a simple recitation of facts to explore the causal links between its chemical properties and its biological effects, grounding our discussion in established experimental evidence and providing actionable protocols for further investigation.

Section 1: Molecular Profile of 4-Hydroxy-4'-nitrostilbene

4-Hydroxy-4'-nitrostilbene is an organic compound belonging to the stilbene family, characterized by a C14H11NO3 molecular formula.[1][2] The defining feature of HNS is its trans (E) stilbene backbone connecting two para-substituted aromatic rings.[1] This specific arrangement, with an electron-donating hydroxyl (-OH) group on one ring and an electron-withdrawing nitro (-NO₂) group on the other, establishes a "push-pull" electronic system. This configuration is critical to its biological reactivity and its interactions with molecular targets.[1]

Table 1: Physicochemical Properties of 4-Hydroxy-4'-nitrostilbene

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₃ | [2] |

| Molecular Weight | 241.24 g/mol | [2] |

| IUPAC Name | 4-[2-(4-nitrophenyl)ethenyl]phenol | [2] |

| CAS Number | 19221-08-0 | [1] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Configuration | Primarily trans (E) isomer | [1] |

Section 2: Core Mechanism of Action: Disruption of Microtubule Dynamics

The primary and most well-characterized mechanism of action for many bioactive stilbenes is the inhibition of tubulin polymerization.[3][4] Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport.[5] Their constant assembly (polymerization) and disassembly (depolymerization) are vital for cellular function, making them a prime target for anticancer agents.[3][5]

HNS and its analogs function as microtubule-destabilizing agents. They are believed to bind to the colchicine-binding site on the β-subunit of the αβ-tubulin heterodimer.[3][4] This interaction induces a conformational change in the tubulin protein, preventing it from polymerizing into functional microtubules.[4] The disruption of microtubule dynamics has profound downstream consequences, most notably the arrest of the cell cycle at the G2/M phase, as the cell cannot form a proper mitotic spindle to segregate chromosomes.[4][5] This mitotic catastrophe ultimately triggers programmed cell death, or apoptosis.

Diagram: Experimental Workflow for Tubulin Polymerization Assay

Caption: HNS triggers apoptosis via microtubule disruption and p53 activation.

The Nrf2 Antioxidant Response Pathway

Stilbenoids are potent activators of the Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) pathway, a master regulator of cellular redox homeostasis. [6][7]In resting cells, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. [8]Oxidative or electrophilic stress, potentially induced by compounds like HNS, causes Keap1 to release Nrf2. [7]The freed Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes. [9]This drives the expression of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which neutralize reactive oxygen species (ROS) and protect the cell from damage. [8]This mechanism is central to the neuroprotective and anti-inflammatory effects of stilbenes.

Diagram: Nrf2 Antioxidant Pathway Activation by HNS

Caption: HNS suppresses inflammation by inhibiting the NF-κB signaling pathway.

Section 4: Experimental Validation and Therapeutic Implications

The mechanistic pathways described above translate into measurable cellular effects with significant therapeutic potential.

Anticancer Effects

The most immediate consequence of HNS's mechanism is its potent anti-proliferative and cytotoxic activity against cancer cells. The induction of G2/M arrest is a hallmark of microtubule-targeting agents and can be readily quantified.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the precise quantification of cells in different phases of the cell cycle, providing direct evidence of G2/M arrest.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete culture medium

-

HNS stock solution in DMSO

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of HNS (and a DMSO vehicle control) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization, and centrifuge to form a cell pellet.

-

Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in 300 µL of PBS, and while vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in PI/RNase A staining buffer. Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and calculate the percentage of cells in the G1, S, and G2/M phases. A significant increase in the G2/M population in HNS-treated cells compared to the control indicates cell cycle arrest.

Neuroprotective and Anti-inflammatory Potential

The ability of HNS to activate the Nrf2 pathway and inhibit NF-κB signaling underpins its potential for treating neurodegenerative diseases and chronic inflammatory conditions. B[10][11]y reducing oxidative stress and suppressing the production of inflammatory mediators, HNS can protect neurons from damage and modulate the immune responses that contribute to disease progression.

Section 5: Conclusion

4-Hydroxy-4'-nitrostilbene is not a single-target agent but a multi-faceted molecule that engages with several critical cellular pathways. Its primary mechanism, the inhibition of tubulin polymerization, provides a powerful anti-proliferative effect by inducing cell cycle arrest and apoptosis. Concurrently, its ability to activate the Nrf2 antioxidant response and suppress NF-κB-mediated inflammation broadens its therapeutic window to include neurodegenerative and inflammatory diseases. The interplay between these pathways highlights the sophisticated design of the stilbene scaffold. Further research, guided by the robust experimental frameworks presented here, will be crucial in translating the clear potential of 4-Hydroxy-4'-nitrostilbene into novel therapeutic strategies.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139676, 4-Hydroxy-4'-nitro stilbene. Available from: [Link].

-

Zabłocka, A., & Czyż, J. (2013). Tubulin-interactive stilbene derivatives as anticancer agents. Postepy higieny i medycyny doswiadczalnej, 67, 858–867. Available from: [Link]

-

Kowalski, J., et al. (2022). Stilbenes Against Alzheimer's Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems. International Journal of Molecular Sciences, 23(23), 15157. Available from: [Link]

-

Komlodi, T., et al. (2013). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. The Journal of biological chemistry, 288(45), 32634–32644. Available from: [Link]

-

ResearchGate. Activation of Anti-oxidant Nrf2 Signaling by Substituted trans Stilbenes. Available from: [Link]

-

Howells, L. M., et al. (2017). Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes. Bioorganic & medicinal chemistry, 25(4), 1423–1430. Available from: [Link]

-

Maccario, C., et al. (2010). The resveratrol analog 4,4'-dihydroxy-trans-stilbene suppresses transformation in normal mouse fibroblasts and inhibits proliferation and invasion of human breast cancer cells. Molecular carcinogenesis, 49(5), 459–469. Available from: [Link]

-

Napolitano, A., et al. (2007). Acid-promoted reaction of the stilbene antioxidant resveratrol with nitrite ions: mild phenolic oxidation at the 4'-hydroxystiryl sector triggering nitration, dimerization, and aldehyde-forming routes. Chemistry, 13(3), 894–903. Available from: [Link]

-

He, Z., et al. (2020). Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks. Molecules, 25(9), 2230. Available from: [Link]

-

Malaguarnera, L. (2019). Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview. International Journal of Molecular Sciences, 20(11), 2689. Available from: [Link]

-

He, Z., et al. (2020). Photorelaxation Pathways of 4-(N, N-Dimethylamino)-4'-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks. Molecules, 25(9), 2230. Available from: [Link]

-

Wolter, F., et al. (2001). Resveratrol analog, 3,4,5,4'-tetrahydroxystilbene, differentially induces pro-apoptotic p53/Bax gene expression and inhibits the growth of transformed cells but not their normal counterparts. Carcinogenesis, 22(2), 321–328. Available from: [Link]

-

Banerjee, S., & Chakrabarti, S. (2016). trans-4,4'-Dihydroxystilbene (DHS) protects PC12 cells from oxidative damage but induces reactive oxygen species-mediated apoptosis in SHSY-5Y cell line. Indian journal of experimental biology, 54(11), 719–728. Available from: [Link]

-

Al-Sanea, M. M., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2623. Available from: [Link]

-

Savio, M., et al. (2016). Resveratrol analogue 4,4'-dihydroxy-trans-stilbene potently inhibits cancer invasion and metastasis. Scientific reports, 6, 19973. Available from: [Link]

-

ResearchGate. Inhibition of in vitro polymerization of tubulin (in total 1.2mg/mL.... Available from: [Link]

-

PubChemLite. 4-hydroxy-4'-nitrostilbene (C14H11NO3). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 759250, 4-Hydroxy-4'-nitrostilbene. Available from: [Link]

-

Hsieh, Y.-H., et al. (2021). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Journal of biomedical science, 28(1), 5. Available from: [Link]

-

Ko, J. (2023). Pterostilbene: A natural neuroprotective stilbene with anti-Alzheimer's disease properties. Frontiers in pharmacology, 14, 1184961. Available from: [Link]

-

Ajoolabady, A., et al. (2020). Pterostilbene induces Nrf2/HO-1 and potentially regulates NF-κB and JNK–Akt/mTOR signaling in ischemic brain injury in neonatal rats. Drug design, development and therapy, 14, 1297–1310. Available from: [Link]

-

de Santana, J. M., et al. (2025). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. International Journal of Molecular Sciences, 26(6), 2788. Available from: [Link]

-

Viana, G. S. B., et al. (2017). The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. Phytomedicine : international journal of phytotherapy and phytopharmacology, 24, 14–23. Available from: [Link]

-

Smeriglio, A., et al. (2018). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. Oxidative medicine and cellular longevity, 2018, 5932980. Available from: [Link]

-

Zhurova, E. A., et al. (2021). Adsorption of 4-(N,N-Dimethylamino)-4′-nitrostilbene on an Amorphous Silica Glass Surface. The Journal of Physical Chemistry C, 125(3), 1957–1968. Available from: [Link]

-

Thangavel, P., et al. (2024). Pterostilbene Reverses Epigenetic Silencing of Nrf2 and Enhances Antioxidant Response in Endothelial Cells in Hyperglycemic Microenvironment. International Journal of Molecular Sciences, 25(13), 6982. Available from: [Link]

-

ResearchGate. Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. Available from: [Link]

-

Abdel-Raziq, A., et al. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Frontiers in pharmacology, 12, 646701. Available from: [Link]

-

Maccario, C., et al. (2007). The resveratrol analogue 4,4'-dihydroxy-trans-stilbene inhibits cell proliferation with higher efficiency but different mechanism from resveratrol. Molecular nutrition & food research, 51(10), 1240–1247. Available from: [Link]

-

He, Y., et al. (2019). Pterostilbene Activates the Nrf2-Dependent Antioxidant Response to Ameliorate Arsenic-Induced Intracellular Damage and Apoptosis in Human Keratinocytes. Frontiers in pharmacology, 10, 86. Available from: [Link]

-

Tu, Y., et al. (2021). Resveratrol Derivative, Trans-3, 5, 4′-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation. Frontiers in oncology, 11, 646679. Available from: [Link]

-

Tabassum, H., et al. (2023). Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model. International journal of molecular sciences, 24(23), 17056. Available from: [Link]

-

Jovanovic, S. V., et al. (2000). Elementary reactions of the antioxidant action of trans-stilbene derivatives: resveratrol, pinosylvin and 4-hydroxystilbene. Journal of the Chemical Society, Perkin Transactions 2, (12), 2497–2504. Available from: [Link]

-

Ayaz, M., et al. (2018). Neuroprotective Role of Phytochemicals. Current pharmaceutical design, 24(31), 3666–3678. Available from: [Link]

-

ResearchGate. 3,4-Dimethoxystilbene, a resveratrol derivative with anti-angiogenic effect, induces both macroautophagy and apoptosis in endothelial cells. Available from: [Link]

-

Gach, K., et al. (2020). The Effect of 3′-Hydroxy-3,4,5,4′-Tetramethoxy -stilbene, the Metabolite of the Resveratrol Analogue DMU-212, on the Motility and Proliferation of Ovarian Cancer Cells. International journal of molecular sciences, 21(18), 6682. Available from: [Link]

-

Valizadeh, H., et al. (2016). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 21(2), 150. Available from: [Link]

-

Lin, T.-H., et al. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. Journal of the Chinese Medical Association : JCMA, 84(8), 795–802. Available from: [Link]

-

Zoppi, A., et al. (2021). Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence. Microscopy research and technique, 84(12), 2820–2831. Available from: [Link]

Sources

- 1. Buy 4-Hydroxy-4'-nitrostilbene (EVT-1191881) | 19221-08-0 [evitachem.com]

- 2. 4-Hydroxy-4'-nitro stilbene | C14H11NO3 | CID 139676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tubulin-interactive stilbene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pterostilbene induces Nrf2/HO-1 and potentially regulates NF-κB and JNK–Akt/mTOR signaling in ischemic brain injury in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stilbenes Against Alzheimer’s Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Hydroxy-4'-nitrostilbene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-4'-nitrostilbene, a key intermediate in organic synthesis and a molecule of interest for its potential applications in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, presenting key spectroscopic data (NMR, IR, and UV-Vis) in a structured format, alongside detailed experimental protocols.

Summary of Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 4-Hydroxy-4'-nitrostilbene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.75 | s | 1H | -OH |

| 8.18 | d, J = 8.8 Hz | 2H | Ar-H (ortho to NO₂) |

| 7.65 | d, J = 8.8 Hz | 2H | Ar-H (meta to NO₂) |

| 7.45 | d, J = 8.6 Hz | 2H | Ar-H (ortho to OH) |

| 7.23 | d, J = 16.4 Hz | 1H | Vinylic-H |

| 7.08 | d, J = 16.4 Hz | 1H | Vinylic-H |

| 6.85 | d, J = 8.6 Hz | 2H | Ar-H (meta to OH) |

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 158.0 | C-OH |

| 146.1 | C-NO₂ |

| 145.2 | Ar-C |

| 134.5 | Vinylic-CH |

| 129.0 | Ar-CH |

| 127.8 | Ar-C |

| 126.8 | Ar-CH |

| 124.2 | Ar-CH |

| 123.5 | Vinylic-CH |

| 116.2 | Ar-CH |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3440 | Strong, Broad | O-H stretch |

| 1585 | Strong | C=C stretch (aromatic) |

| 1505 | Strong | N-O stretch (asymmetric) |

| 1330 | Strong | N-O stretch (symmetric) |

| 1170 | Medium | C-O stretch |

| 965 | Strong | =C-H bend (trans-alkene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Solvent | λmax (nm) |

| Ethanol | 375 |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Synthesis of 4-Hydroxy-4'-nitrostilbene

A common synthetic route involves the Wittig reaction between 4-nitrobenzyl bromide and 4-hydroxybenzaldehyde.

Workflow for Synthesis of 4-Hydroxy-4'-nitrostilbene

Caption: Synthetic pathway for 4-Hydroxy-4'-nitrostilbene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance 400 MHz spectrometer was used for both ¹H and ¹³C NMR analysis.

-

Sample Preparation: Approximately 10-15 mg of 4-Hydroxy-4'-nitrostilbene was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: The proton NMR spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. The spectrum was proton-decoupled. Chemical shifts were referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized for analysis.

-

Sample Preparation: A small amount of the solid 4-Hydroxy-4'-nitrostilbene was placed directly on the diamond crystal of the attenuated total reflectance (ATR) accessory.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A Shimadzu UV-1800 spectrophotometer was used for the analysis.

-

Sample Preparation: A stock solution of 4-Hydroxy-4'-nitrostilbene was prepared in ethanol. This solution was then diluted to an appropriate concentration to ensure that the absorbance maximum was within the linear range of the instrument (typically between 0.2 and 0.8).

-

Data Acquisition: The UV-Vis spectrum was recorded from 200 to 600 nm using a 1 cm path length quartz cuvette. Ethanol was used as the blank. The wavelength of maximum absorption (λmax) was determined from the resulting spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 4-Hydroxy-4'-nitrostilbene.

Caption: Workflow for spectroscopic characterization.

4-Hydroxy-4'-nitrostilbene: A Technical Overview of its Anticipated Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific quantitative biological activity data (e.g., IC50, EC50 values) for 4-Hydroxy-4'-nitrostilbene. This technical guide, therefore, provides a comprehensive overview of its predicted biological activities based on the well-documented structure-activity relationships of related stilbene derivatives. The information presented herein is intended to guide future research and drug discovery efforts.

Introduction

4-Hydroxy-4'-nitrostilbene is a synthetic stilbenoid, a class of compounds that has garnered significant attention for its diverse and potent biological activities. The stilbene scaffold, characterized by two aromatic rings linked by an ethylene bridge, is a privileged structure in medicinal chemistry. The biological effects of stilbenoids are highly influenced by the nature and position of substituents on the aromatic rings. In 4-Hydroxy-4'-nitrostilbene, the presence of a hydroxyl (-OH) group at the 4-position and a nitro (-NO2) group at the 4'-position is expected to confer a unique profile of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. This document aims to provide an in-depth technical guide on the anticipated biological activities of 4-Hydroxy-4'-nitrostilbene, drawing parallels with closely related and well-studied stilbene analogs.

Data Presentation: Comparative Biological Activities of Stilbene Derivatives

While specific quantitative data for 4-Hydroxy-4'-nitrostilbene is not available in the reviewed literature, the following tables summarize the biological activities of structurally related stilbene derivatives. This comparative data provides a valuable context for predicting the potential efficacy of 4-Hydroxy-4'-nitrostilbene.

Table 1: Anticancer Activity of Selected Stilbene Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Resveratrol | SW480 (colon) | Proliferation | 25.3 ± 2.4 | [1] |

| Pterostilbene | Caco-2 (colon) | Proliferation | 27.2 ± 1.6 | [2] |

| 4,4'-Dihydroxy-trans-stilbene | SW480 (colon) | Proliferation | 21.4 ± 0.3 | [1] |

| 3,4'-Dihydroxy-trans-stilbene | Caco-2 (colon) | Proliferation | 17.5 ± 2.5 | [2] |

| 4-Hydroxy-trans-stilbene | Caco-2 (colon) | Proliferation | 11.4 ± 10.1 | [2] |

Table 2: Anti-inflammatory Activity of a Pterostilbene Derivative

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Pterostilbene Derivative (E2) | RAW 264.7 | NO Production | 0.7 | [3] |

Table 3: Antioxidant Activity of a Stilbene Derivative

| Compound | Assay | IC50 (µg/mL) | Reference |

| 4,4'-dihydroxy-trans-stilbene | DPPH radical scavenging | Not specified, but higher than resveratrol | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of 4-Hydroxy-4'-nitrostilbene and for key biological assays are provided below to facilitate further research.

Synthesis of 4-Hydroxy-4'-nitrostilbene

A common method for the synthesis of 4-Hydroxy-4'-nitrostilbene is the Perkin reaction.

Procedure:

-

A mixture of 2-(4-nitrophenyl)acetic acid (1 equivalent) and 4-hydroxybenzaldehyde (2 equivalents) is prepared.

-

Piperidine (catalytic amount) is added to the mixture.

-

The mixture is stirred and heated at 140°C for approximately 2 hours.

-

After cooling, the resulting solid is washed with ethyl acetate (EtOAc).

-

The crude product is purified by column chromatography to yield (E)-4-(4-nitrostyryl)phenol as a solid.

Note: This is a general procedure and may require optimization for specific laboratory conditions.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., SW480, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4-Hydroxy-4'-nitrostilbene (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 4-Hydroxy-4'-nitrostilbene and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the inhibitory effect of a compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

4-Hydroxy-4'-nitrostilbene

-

Griess Reagent (for NO measurement)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of 4-Hydroxy-4'-nitrostilbene for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess Reagent and incubate in the dark at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.

-

Calculate the percentage of NO inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Stilbene derivatives are known to exert their biological effects by modulating various cellular signaling pathways. The presence of the hydroxyl and nitro groups on 4-Hydroxy-4'-nitrostilbene suggests its potential to interact with key signaling molecules involved in cancer, inflammation, and oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Many stilbenoids, including resveratrol, have been shown to inhibit the activation of NF-κB.

Caption: Proposed inhibition of the NF-κB signaling pathway by 4-Hydroxy-4'-nitrostilbene.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Stilbenoids can modulate MAPK signaling, contributing to their anticancer effects.

Caption: Potential modulation of the MAPK/ERK signaling pathway by 4-Hydroxy-4'-nitrostilbene.

Conclusion and Future Directions

4-Hydroxy-4'-nitrostilbene represents a promising, yet understudied, stilbene derivative. Based on the structure-activity relationships of related compounds, it is anticipated to possess significant anticancer, anti-inflammatory, and antioxidant properties. The presence of a 4-hydroxyl group is often associated with potent biological activity in stilbenoids, while the 4'-nitro group can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

The lack of specific quantitative data for 4-Hydroxy-4'-nitrostilbene highlights a clear gap in the current scientific literature. Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo assays to determine its IC50 and EC50 values for various biological activities. Such studies will be crucial for elucidating its therapeutic potential and for guiding the rational design of novel stilbene-based drugs. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for initiating these much-needed investigations.

References

- 1. PubChemLite - 4-hydroxy-4'-nitrostilbene (C14H11NO3) [pubchemlite.lcsb.uni.lu]

- 2. Main Determinants Affecting the Antiproliferative Activity of Stilbenes and Their Gut Microbiota Metabolites in Colon Cancer Cells: A Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,4'-Dihydroxy-trans-stilbene, a resveratrol analogue, exhibited enhanced antioxidant activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Structural Analysis of 4-Hydroxy-4'-nitrostilbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-4'-nitrostilbene, a stilbene derivative with significant potential in materials science and medicinal chemistry. The document details its chemical and physical properties, outlines established synthesis protocols, and presents a generalized experimental workflow for its structural characterization by single-crystal X-ray diffraction. While a definitive crystal structure for 4-Hydroxy-4'-nitrostilbene is not publicly available at the time of this publication, this guide offers valuable insights into its expected molecular geometry and the methodologies required for its detailed structural elucidation.

Introduction

4-Hydroxy-4'-nitrostilbene, with the IUPAC name 4-[(E)-2-(4-nitrophenyl)ethenyl]phenol, is an organic compound characterized by a stilbene backbone substituted with a hydroxyl group and a nitro group at the 4 and 4' positions, respectively.[1] The presence of an electron-donating hydroxyl group and an electron-withdrawing nitro group on the aromatic rings gives rise to interesting electronic and photophysical properties. The molecule predominantly exists in the more stable trans (E) configuration due to reduced steric hindrance.[1] This compound serves as a valuable building block in the synthesis of more complex molecules and has been explored for its applications in nonlinear optics and as a potential therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Hydroxy-4'-nitrostilbene is presented in Table 1. The compound is typically a yellow to orange crystalline solid with a melting point in the range of 205-209 °C. It is soluble in common organic solvents like ethanol and acetone but exhibits poor solubility in water.

Table 1: Physicochemical Properties of 4-Hydroxy-4'-nitrostilbene

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₃ | [1] |

| Molecular Weight | ~241.24 g/mol | [1] |

| IUPAC Name | 4-[(E)-2-(4-nitrophenyl)ethenyl]phenol | [1] |

| Synonyms | (E)-4-(4-Nitrostyryl)phenol, 4-Nitro-4'-hydroxystilbene, trans-4-Hydroxy-4'-nitrostilbene | |

| CAS Number | 19221-08-0 | |

| Appearance | Yellow to orange crystalline solid | |

| Melting Point | 205-209 °C | [1] |

| Solubility | Soluble in ethanol, acetone; poorly soluble in water | |

| Crystal System | Monoclinic (reported, but detailed data is not available) | [1] |

Synthesis Protocols

The synthesis of 4-Hydroxy-4'-nitrostilbene is commonly achieved through a condensation reaction. Two primary methods have been reported:

Method 1: Condensation of 4-nitrotoluene and 4-hydroxybenzaldehyde This reaction is typically carried out in the presence of a basic catalyst, such as pyrrolidine, under reflux conditions.

Method 2: Condensation of 2-(4-nitrophenyl)acetic acid and 4-hydroxybenzaldehyde This alternative route involves the reaction of a substituted acetic acid with 4-hydroxybenzaldehyde, also under basic conditions.

A detailed experimental protocol for a representative synthesis is provided below.

Detailed Experimental Protocol: Synthesis of (E)-4-(4-nitrostyryl)phenol

Materials:

-

2-(4-nitrophenyl)acetic acid

-

4-hydroxybenzaldehyde

-

Piperidine

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

A mixture of 2-(4-nitrophenyl)acetic acid and 4-hydroxybenzaldehyde is prepared in a round-bottom flask.

-

A catalytic amount of piperidine is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

The fractions containing the desired product are collected and the solvent is removed under reduced pressure.

-

The resulting solid is further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure (E)-4-(4-nitrostyryl)phenol.

Crystal Structure and Molecular Geometry

A definitive, publicly available crystal structure of 4-Hydroxy-4'-nitrostilbene with detailed crystallographic data such as lattice parameters, space group, and atomic coordinates could not be identified in the current literature. However, it has been reported that the compound crystallizes in the monoclinic system .[1]

Based on the known trans configuration and the electronic nature of the substituents, the following molecular geometry can be anticipated:

-

The molecule is expected to be largely planar to maximize π-conjugation across the stilbene bridge.

-

The two phenyl rings are likely to be slightly twisted out of the plane of the central ethylene bond due to steric hindrance.

-

The nitro group will likely be coplanar with its attached phenyl ring to facilitate electron delocalization.

-

The hydroxyl group will act as a hydrogen bond donor, influencing the supramolecular assembly in the solid state.

Generalized Experimental Protocol for Single-Crystal X-ray Diffraction

For researchers aiming to determine the crystal structure of 4-Hydroxy-4'-nitrostilbene, the following generalized protocol for single-crystal X-ray diffraction can be employed.

1. Crystal Growth:

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

-

Vapor diffusion or cooling crystallization techniques can also be employed.

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.

-

A series of diffraction images are collected at different crystal orientations.

3. Data Processing and Structure Solution:

-

The collected diffraction images are processed to determine the unit cell parameters and the space group.

-

The intensities of the diffraction spots are integrated.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The atomic positions are refined using full-matrix least-squares methods.

-

Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and characterization of 4-Hydroxy-4'-nitrostilbene and a conceptual representation of its potential role in modulating a signaling pathway, given its structural motifs.

Conclusion

4-Hydroxy-4'-nitrostilbene is a compound of significant scientific interest due to its unique electronic structure and potential applications. While its detailed crystal structure remains to be elucidated, this guide provides a thorough compilation of its known properties and the necessary experimental framework for its comprehensive characterization. The provided protocols and diagrams serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development who are interested in exploring the properties and applications of this and related stilbene derivatives. Future work should focus on obtaining high-quality single crystals to definitively determine its three-dimensional structure and further rationalize its physicochemical properties.

References

An In-Depth Technical Guide to the Solubility of 4-Hydroxy-4'-nitrostilbene

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of 4-Hydroxy-4'-nitrostilbene, a stilbene derivative of significant interest in pharmaceutical and materials science research. Recognizing the critical role of solubility in drug development and formulation, this document offers a detailed exploration of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for 4-Hydroxy-4'-nitrostilbene is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in a variety of solvent systems. The ensuing discourse is grounded in the physicochemical properties of the molecule, established principles of solubility, and robust analytical methodologies.

Introduction to 4-Hydroxy-4'-nitrostilbene

4-Hydroxy-4'-nitrostilbene is a diarylethene featuring a central ethylene moiety with a phenyl group at each end of the carbon-carbon double bond.[1] One phenyl ring is substituted with a hydroxyl group (-OH) and the other with a nitro group (-NO2).[2] This substitution pattern imparts a unique combination of physicochemical properties that influence its biological activity and solubility. The presence of both a hydrogen bond donor (-OH) and a polar, electron-withdrawing group (-NO2) suggests a nuanced solubility profile across different solvent classes.[3]

Stilbene derivatives, as a class, have garnered considerable attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[4][5] The therapeutic potential of these compounds is, however, often limited by their poor aqueous solubility, which can adversely affect bioavailability.[6] A thorough understanding of the solubility of 4-Hydroxy-4'-nitrostilbene is therefore a prerequisite for its advancement as a potential therapeutic agent.

Core Physicochemical Properties of 4-Hydroxy-4'-nitrostilbene:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₁NO₃ | [7][8][9] |

| Molecular Weight | 241.24 g/mol | [2][7][9] |

| Appearance | Yellow to orange crystalline solid | [10] |

| Melting Point | 207-209°C | [11] |

| Predicted XlogP | 3.7 | [2] |

| CAS Number | 19221-08-0 | [7][9][10] |

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This principle is a qualitative summation of the intermolecular forces at play between the solute and solvent molecules. For 4-Hydroxy-4'-nitrostilbene, its solubility in a given solvent is a function of its ability to overcome the lattice energy of its crystalline structure and establish favorable interactions with the surrounding solvent molecules.

The molecular structure of 4-Hydroxy-4'-nitrostilbene suggests the following interactions:

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, favoring solubility in protic solvents such as alcohols and water.[12]

-

Dipole-Dipole Interactions: The polar nitro group creates a significant dipole moment, promoting solubility in polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO).[13]

-

Van der Waals Forces: The non-polar stilbene backbone can interact favorably with non-polar solvents like toluene and hexane through London dispersion forces.[14]

The interplay of these forces dictates the compound's solubility profile. It is anticipated that 4-Hydroxy-4'-nitrostilbene will exhibit poor solubility in water due to the dominance of its non-polar stilbene core, a common characteristic of stilbene derivatives.[6][14] Conversely, its solubility is expected to be higher in polar organic solvents that can engage in hydrogen bonding and/or strong dipole-dipole interactions.

Quantitative Solubility Profile (Experimental Determination Required)

As of the date of this publication, a comprehensive, publicly available dataset of the quantitative solubility of 4-Hydroxy-4'-nitrostilbene in a wide range of solvents is limited. The following table is provided as a template for researchers to populate with experimentally determined data, utilizing the protocols outlined in Section 4 of this guide.

| Solvent | Solvent Type | Expected Solubility Trend | Experimentally Determined Solubility (mg/mL at 25°C) | Experimentally Determined Molar Solubility (mol/L at 25°C) |

| Water | Polar Protic | Low | Data to be determined | Data to be determined |

| Methanol | Polar Protic | Moderate to High | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | Moderate to High | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | Moderate to High | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined | Data to be determined |

| Acetonitrile | Polar Aprotic | Moderate | Data to be determined | Data to be determined |

| Ethyl Acetate | Moderately Polar | Moderate | Data to be determined | Data to be determined |

| Dichloromethane | Non-polar | Low to Moderate | Data to be determined | Data to be determined |

| Toluene | Non-polar | Low | Data to be determined | Data to be determined |

| Hexane | Non-polar | Low | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

To ensure scientific integrity and reproducibility, a robust and validated methodology for solubility determination is paramount. The shake-flask method is a widely accepted "gold standard" for determining the equilibrium solubility of a compound.[15]

The Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of 4-Hydroxy-4'-nitrostilbene in a chosen solvent.

Materials and Equipment:

-

High-purity 4-Hydroxy-4'-nitrostilbene

-

Analytical grade solvents

-

Screw-capped vials

-

Thermostatically controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector or a UV-Vis Spectrophotometer

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Hydroxy-4'-nitrostilbene to a series of vials. The presence of undissolved solid is crucial for achieving equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.

-

-

Phase Separation:

-

Once equilibrium is established, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method (HPLC or UV-Vis spectrophotometry).

-

Quantitative Analysis

The concentration of 4-Hydroxy-4'-nitrostilbene in the diluted saturated solution can be determined using either HPLC-UV or UV-Vis spectrophotometry.

HPLC is a highly sensitive and specific method for quantifying the concentration of 4-Hydroxy-4'-nitrostilbene. A validated method is crucial for accurate results.[16]

Example HPLC Parameters (to be optimized):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape). The exact ratio should be optimized for good separation and peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by measuring the UV-Vis spectrum of a standard solution of 4-Hydroxy-4'-nitrostilbene to identify the wavelength of maximum absorbance (λmax).[17]

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30°C

Procedure:

-

Prepare a series of standard solutions of 4-Hydroxy-4'-nitrostilbene of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by applying the dilution factor.

For a more rapid but potentially less specific analysis, UV-Vis spectrophotometry can be employed.[18][19]

Procedure:

-

Determine the λmax of 4-Hydroxy-4'-nitrostilbene in the chosen solvent by scanning a dilute solution across a range of wavelengths (e.g., 200-500 nm).[20]

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of the standard solutions at the λmax to generate a calibration curve according to the Beer-Lambert Law.

-

Measure the absorbance of the diluted sample solution at the same λmax.

-

Calculate the concentration of the diluted sample from the calibration curve and subsequently the concentration of the original saturated solution.

Factors Influencing Solubility

The solubility of 4-Hydroxy-4'-nitrostilbene is not a fixed value but is influenced by several environmental factors.

Effect of Temperature

For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic. This relationship can be quantified by determining the solubility at various temperatures and can be modeled using the van't Hoff equation.

Effect of pH

The hydroxyl group on the 4-Hydroxy-4'-nitrostilbene molecule is weakly acidic. Therefore, in aqueous solutions, the pH will significantly impact its solubility. At pH values above its pKa, the hydroxyl group will deprotonate to form a phenolate anion, which is significantly more water-soluble. Conversely, in acidic conditions, the compound will remain in its less soluble neutral form.

Applications and Relevance in Drug Development

The study of stilbene derivatives, including 4-Hydroxy-4'-nitrostilbene, is an active area of research, particularly in oncology. Several studies have highlighted the potential of stilbenes to inhibit cancer cell proliferation and induce apoptosis.[5] A comprehensive understanding of the solubility of 4-Hydroxy-4'-nitrostilbene is crucial for:

-

Formulation Development: Developing suitable delivery systems (e.g., oral, parenteral) requires knowledge of the compound's solubility in various pharmaceutically acceptable excipients.

-

In Vitro and In Vivo Studies: Preparing stock solutions for biological assays and ensuring adequate bioavailability in animal models is dependent on its solubility characteristics.

-

Preclinical Development: Solubility data is a key component of the preformulation studies required for any new drug candidate.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the solubility of 4-Hydroxy-4'-nitrostilbene. While a comprehensive quantitative dataset is yet to be established in the public domain, the theoretical principles and detailed experimental protocols presented herein offer a robust pathway for researchers to generate this critical data. The elucidation of the solubility profile of 4-Hydroxy-4'-nitrostilbene in a diverse range of solvents is a vital step in unlocking its full potential as a therapeutic agent or advanced material.

References

- -nitrostilbene - Physico-chemical Properties. ChemBK. Accessed December 30, 2025.

- Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Journal of Molecular Structure. 2024;1307:137887.

- Stilbene | Solubility of Things. Accessed December 30, 2025.

- Chemical Properties of (E)-4-Nitrostilbene (CAS 1694-20-8). Cheméo. Accessed December 30, 2025.

- Acree Jr WE, Abraham MH. Solubility of trans-stilbene in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon mobile order theory. Canadian Journal of Chemistry. 2001;79(9):1466-1475.

- cis-4-Nitrostilbene. CymitQuimica. Accessed December 30, 2025.

- (E)-Stilbene. Wikipedia. Accessed December 30, 2025.

- Abraham MH, Acree Jr WE. Descriptors for solutes from the solubility of solids: - trans-stilbene as an example. Journal of Physical Organic Chemistry. 2003;16(8):588-593.

- 4-NITROSTILBENE - Safety D

- 4-Nitrostilbene. PubChem. Accessed December 30, 2025.

- Analytics, Properties and Applications of Biologically Active Stilbene Deriv

- Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Journal of Molecular Structure. 2024;1307:137887.

- An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Molecules. 2023;28(23):7859.

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. 2021;121(14):8455-8503.

- Electrochemical study of nitrostilbene derivatives: Nitro group as a probe of the push-pull effect. Electrochimica Acta. 2004;49(22-23):3829-3837.

- Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- Solubility Data Resource. TOKU-E. Accessed December 30, 2025.

- 4-hydroxy-4'-nitrostilbene (C14H11NO3). PubChemLite. Accessed December 30, 2025.

- UV–Vis spectra of several nitrostilbene derivatives at differents pH values between 2 and 12.

- trans-4-hydroxy-4'-nitrostilbene. Stenutz. Accessed December 30, 2025.

- 4-Hydroxy-4'-nitro stilbene. PubChem. Accessed December 30, 2025.

- 4-Dimethylamino-4'-nitrostilbene. PhotochemCAD. Accessed December 30, 2025.

- 4-Hydroxy-4'-nitrostilbene, 98% 1 g. Thermo Scientific Chemicals. Accessed December 30, 2025.

- Protic solvents – Knowledge and References. Taylor & Francis. Accessed December 30, 2025.

- Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities.

- Handbook of Solubility Data for Pharmaceuticals. CRC Press; 2010.

- HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.

- Synthetic approaches toward stilbenes and their related structures. Beilstein Journal of Organic Chemistry. 2017;13:2536-2570.

- 4 Applications of UV/Vis Spectroscopy.

- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. April 27, 2012.

- Organic Solvent Solubility Data Book.

- analytical methods. Agency for Toxic Substances and Disease Registry. Accessed December 30, 2025.

- Polar aprotic solvent. Wikipedia. Accessed December 30, 2025.

- 4-Hydroxy-4′-nitrostilbene. Santa Cruz Biotechnology. Accessed December 30, 2025.

- Determination of Concentration | UV-Vis Spectroscopy | Double Beam Spectrophotometer | KMnO4 | ZCC. YouTube. February 19, 2023.

- Application Note: HPLC Analysis of 4-hydroxy-N-methylproline. Benchchem. Accessed December 30, 2025.

- 4-Hydroxy-4'-nitrostilbene, 98%. Fisher Scientific. Accessed December 30, 2025.

- UV Vis Spectrophotometer Resources. Thermo Fisher Scientific - US. Accessed December 30, 2025.

- Solubility profile of 4-Hydroxybenzamide in different solvents. Benchchem. Accessed December 30, 2025.

- Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. Molecules. 2022;27(11):3591.

- Solvent-polarity dependence of ultrafast excited-state dynamics of trans-4-nitrostilbene. Physical Chemistry Chemical Physics. 2023;25(1):134-144.

- How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology. 2021;2(1):1-20.

- Solvents and Polarity. University of Rochester Department of Chemistry. Accessed December 30, 2025.

- Properties of Common Organic Solvents. Accessed December 30, 2025.

- 4-HYDROXY-4'-NITROSTILBENE synthesis. ChemicalBook. Accessed December 30, 2025.

- 4-HYDROXY-4'-NITROSTilbene CAS#: 19221-08-0. ChemicalBook. Accessed December 30, 2025.

Diagrams

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Key intermolecular forces governing solubility.

Sources

- 1. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxy-4'-nitro stilbene | C14H11NO3 | CID 139676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02867H [pubs.rsc.org]

- 7. scbt.com [scbt.com]

- 8. 4-HYDROXY-4'-NITROSTILBENE synthesis - chemicalbook [chemicalbook.com]

- 9. 错误页 [amp.chemicalbook.com]

- 10. 4-Hydroxy-4'-nitrostilbene, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. chembk.com [chembk.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. researchgate.net [researchgate.net]

- 16. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. UV Vis | UV Vis 分光光譜儀資源 | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. m.youtube.com [m.youtube.com]

4-Hydroxy-4'-nitrostilbene: A Technical Guide on In Vitro and In Vivo Research Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide summarizes the known properties of 4-Hydroxy-4'-nitrostilbene and extrapolates potential biological activities and experimental methodologies based on studies of closely related and well-researched stilbene compounds.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 241.24 g/mol | [1][2][3] |

| CAS Number | 19221-08-0 | [3] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 205 - 209 °C | |

| Solubility | Soluble in organic solvents like ethanol and acetone; poorly soluble in water. | |

| IUPAC Name | 4-[2-(4-nitrophenyl)ethenyl]phenol | [2] |

Potential Biological Activities (Inferred from Related Stilbenes)

Direct in vitro and in vivo studies on 4-Hydroxy-4'-nitrostilbene are limited. However, the biological activities of other hydroxylated stilbenes, such as resveratrol (3,5,4'-trihydroxystilbene) and 4,4'-dihydroxystilbene, have been extensively studied. The presence of a 4-hydroxy group on the stilbene backbone is considered crucial for certain biological effects, including estrogenic and antiproliferative activities.

A comparative analysis suggests that while 4,4'-dihydroxystilbene exhibits high estrogenic activity, the presence of a nitro group in 4-Hydroxy-4'-nitrostilbene may modulate this effect.[1] Furthermore, studies on 4,4'-dihydroxy-trans-stilbene have demonstrated potent antiproliferative effects that are significantly greater than those of resveratrol, acting through a distinct mechanism involving the upregulation of p53 and p21.[4] This suggests that 4-Hydroxy-4'-nitrostilbene could also possess antiproliferative properties worthy of investigation.

Quantitative Data from Related Stilbene Derivatives

The following table summarizes quantitative data from studies on resveratrol and 4,4'-dihydroxy-trans-stilbene to provide a comparative baseline for potential future studies on 4-Hydroxy-4'-nitrostilbene.

| Compound | Assay | Cell Line | Result |

| Resveratrol | Clonogenic efficiency inhibition | Fibroblasts | ~9 times less potent than 4,4'-dihydroxy-trans-stilbene |

| 4,4'-dihydroxy-trans-stilbene | Clonogenic efficiency inhibition | Fibroblasts | ~9 times more potent than resveratrol |

| Resveratrol | DNA polymerase α activity | In vitro | Inhibition |

| 4,4'-dihydroxy-trans-stilbene | DNA polymerase α activity | In vitro | No inhibition |

| Resveratrol | DNA polymerase δ activity | In vitro | Inhibition |

| 4,4'-dihydroxy-trans-stilbene | DNA polymerase δ activity | In vitro | Inhibition |

Experimental Protocols for Stilbene Derivative Analysis

Detailed methodologies for key experiments cited for related compounds are provided below as a template for designing studies on 4-Hydroxy-4'-nitrostilbene.

Cell Proliferation and Clonogenic Efficiency Assay

-

Cell Culture: Human fibroblast cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are seeded at a low density (e.g., 500 cells per 60 mm dish). After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test stilbene compound (e.g., 4-Hydroxy-4'-nitrostilbene, resveratrol, or 4,4'-dihydroxy-trans-stilbene) or vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a period sufficient for colony formation (e.g., 7-10 days).

-

Staining and Quantification: The medium is removed, and colonies are fixed with methanol and stained with a solution such as crystal violet. The number of colonies containing at least 50 cells is counted. The clonogenic efficiency is calculated as the ratio of the number of colonies formed to the number of cells seeded.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and incubated with a solution containing RNase A and a fluorescent DNA intercalating agent such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined from the DNA content histograms.

Western Blot Analysis for Protein Expression

-

Protein Extraction: Following treatment with the test compound, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against target proteins (e.g., p53, p21, Chk1) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for Antiproliferative Activity

The following diagram illustrates a potential signaling pathway for the antiproliferative effects of 4-Hydroxy-4'-nitrostilbene, based on the known mechanism of the structurally similar compound 4,4'-dihydroxy-trans-stilbene.[4] This pathway involves the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.

References

- 1. Buy 4-Hydroxy-4'-nitrostilbene (EVT-1191881) | 19221-08-0 [evitachem.com]

- 2. 4-Hydroxy-4'-nitro stilbene | C14H11NO3 | CID 139676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. The resveratrol analogue 4,4'-dihydroxy-trans-stilbene inhibits cell proliferation with higher efficiency but different mechanism from resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxy-4'-nitrostilbene: A Comprehensive Technical Guide for Nonlinear Optical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-4'-nitrostilbene (HNS) is a polar chromophore belonging to the stilbene family of organic compounds. Its molecular structure, characterized by an electron-donating hydroxyl group (-OH) and a strong electron-withdrawing nitro group (-NO₂) at opposite ends of a conjugated π-system, makes it a compelling candidate for applications in nonlinear optics (NLO). This guide provides an in-depth technical overview of HNS as an NLO chromophore, summarizing its properties, synthesis, and the experimental techniques used for its characterization.

Core Properties of 4-Hydroxy-4'-nitrostilbene

The physical and chemical properties of HNS are crucial for its application in NLO materials. A summary of these properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₁NO₃ |

| Molecular Weight | 241.24 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 205-209 °C |

| Solubility | Soluble in organic solvents like ethanol and acetone; poorly soluble in water |

| UV-vis Absorption Max (λmax) | Approximately 330 nm (in solution, can be influenced by solvent polarity) |

Nonlinear Optical Properties

The key feature of HNS for NLO applications is its large second-order nonlinear optical susceptibility, which arises from the intramolecular charge transfer from the electron-donating hydroxyl group to the electron-withdrawing nitro group through the stilbene bridge. This charge transfer is enhanced by the application of an external electric field, leading to a significant molecular hyperpolarizability (β).

The table below presents NLO data for these related compounds to offer a comparative perspective.

| Compound | Second-Harmonic Generation (SHG) Efficiency |

| 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) | Up to 1250 times that of urea[1] |

| 4-fluoro-4'-nitrostilbene (FONS) | 12 times that of KDP[2] |

| 2-chloro-3,4-dimethoxy-4′-nitrostilbene | Over 32 times that of urea[3] |

| 5-bromo-2-hydroxy-3-nitro-4′-nitrostilbene | 0.04 times that of urea[3] |

Synthesis of 4-Hydroxy-4'-nitrostilbene